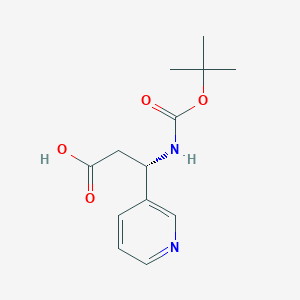

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

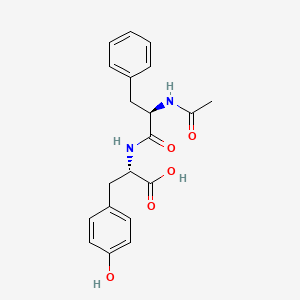

“Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid” is a chemical compound with the molecular formula C14H20N2O4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of “Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid” is 280.32 g/mol . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3 hybridization .

Chemical Reactions Analysis

The compound may participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The SM coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

“Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid” has a molecular weight of 266.29 g/mol . Its InChI string is “HRMRQBJUFWFQLX-ZETCQYMHSA-N” and its canonical SMILES string is "CC©©OC(=O)NC(CC1=CN=CC=C1)C(=O)O" .

Scientific Research Applications

Synthetic Intermediate

trans-3-(3-Pyridyl)acrylic acid: is used as a synthetic intermediate in various chemical reactions due to its reactive acrylic group .

Inhibition of Gelatinase B

This compound is utilized in the preparation of aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, an enzyme implicated in various diseases .

Antibacterial Agents

It serves as a precursor in the synthesis of aminopyridines, which are explored as antibacterial enoyl acyl carrier protein reductase inhibitors .

Electrochemical Sensors

There is research into using poly (trans-3-(3-pyridyl)acrylic acid) in combination with carbon nanotubes to create membranes for electrochemically detecting substances like catechol and hydroquinone .

Safety and Hazards

Future Directions

The use of boronic species, such as those found in “Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid”, for the synthesis of covalent adaptable networks is a promising area of research . These networks, known as vitrimers, merge the properties of thermoplastics and thermosets, offering potential for longer lifetime and easy reprocessing .

properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375916 |

Source

|

| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid | |

CAS RN |

297773-45-6 |

Source

|

| Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)

![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)